Cas no 2167646-01-5 (4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride)

4-Bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride is a versatile sulfonyl chloride derivative used as a key intermediate in organic synthesis and pharmaceutical applications. Its reactive sulfonyl chloride group enables efficient functionalization, making it valuable for constructing sulfonamide linkages in drug discovery and agrochemical development. The bromo substituent offers additional reactivity for further cross-coupling or substitution reactions, enhancing its utility in heterocyclic chemistry. The propyl group contributes to improved solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in the preparation of biologically active triazole-based scaffolds, where precise structural modifications are required. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride structure
2167646-01-5 structure
Product Name:4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride
CAS No:2167646-01-5
MF:C5H7BrClN3O2S
MW:288.54997754097
CID:5945664
PubChem ID:165868996
Update Time:2025-11-02

4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride
    • EN300-1277881
    • 2167646-01-5
    • Inchi: 1S/C5H7BrClN3O2S/c1-2-3-10-5(13(7,11)12)4(6)8-9-10/h2-3H2,1H3
    • InChI Key: CHSCXXHFSXGHQT-UHFFFAOYSA-N
    • SMILES: BrC1=C(N(CCC)N=N1)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 286.91309g/mol
  • Monoisotopic Mass: 286.91309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 73.2Ų

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Additional information on 4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride

4-Bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl Chloride (CAS No. 2167646-01-5): A Versatile Building Block in Modern Chemistry

The 4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride (CAS No. 2167646-01-5) is a highly specialized chemical compound that has gained significant attention in pharmaceutical and material science research. As a triazole-based sulfonyl chloride derivative, this molecule serves as a crucial intermediate in the synthesis of various biologically active compounds and functional materials. Its unique structure combines the reactivity of a sulfonyl chloride group with the stability and versatility of a brominated triazole core, making it particularly valuable for click chemistry applications and drug discovery programs.

Recent trends in medicinal chemistry have shown growing interest in triazole-containing compounds, driven by their wide range of biological activities and excellent metabolic stability. The 4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride has become particularly relevant in this context, as researchers explore its potential in developing new antimicrobial agents, kinase inhibitors, and other therapeutic candidates. The presence of both bromine and sulfonyl chloride functional groups allows for diverse chemical modifications, enabling the creation of compound libraries for high-throughput screening.

From a structural perspective, the 1,2,3-triazole ring system in this compound provides remarkable stability against metabolic degradation, while the propyl substituent offers optimal lipophilicity for many pharmaceutical applications. The sulfonyl chloride moiety at position 5 serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various amines, alcohols, and other nucleophiles. This reactivity profile makes CAS 2167646-01-5 particularly valuable for constructing more complex molecular architectures.

In material science applications, 4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride has shown promise in the development of advanced polymers and surface modification agents. The compound's ability to form stable covalent bonds with various substrates makes it useful for creating functionalized surfaces with specific chemical properties. Researchers have explored its use in designing triazole-based conductive materials and metal-organic frameworks (MOFs), where the bromine atom can serve as an additional site for further functionalization.

The synthesis of 4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves multi-step procedures starting from readily available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing demand for sustainable chemical processes. Analytical characterization of this compound typically includes NMR spectroscopy, mass spectrometry, and elemental analysis to ensure purity and confirm structural identity, especially important for pharmaceutical applications where stringent quality standards apply.

Storage and handling of CAS 2167646-01-5 require standard laboratory precautions for reactive organic compounds. While not classified as extremely hazardous, the sulfonyl chloride group demands careful handling under anhydrous conditions to prevent hydrolysis. Proper storage typically involves moisture-free environments at controlled temperatures, often under inert atmosphere for long-term preservation of reactivity.

The commercial availability of 4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride has increased significantly in recent years, reflecting its growing importance in research and development. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for discovery research to kilogram quantities for process development. Pricing trends indicate steady demand, particularly from pharmaceutical companies engaged in small molecule drug discovery and academic institutions studying click chemistry applications.

Looking forward, the applications of 4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride are expected to expand further as researchers develop new methodologies for its incorporation into complex molecules. Emerging areas of interest include its use in bioconjugation chemistry for antibody-drug conjugates, proteolysis-targeting chimeras (PROTACs), and other targeted therapeutic modalities. The compound's versatility ensures it will remain a valuable tool in the chemist's toolbox for years to come.

For researchers working with CAS 2167646-01-5, it's worth noting that several published protocols exist for its further transformation into more complex structures. Recent literature describes successful couplings with various nucleophiles, metal-catalyzed cross-coupling reactions utilizing the bromine substituent, and photochemical transformations. These methodologies continue to expand the utility of this triazole sulfonyl chloride derivative in synthetic chemistry.

In conclusion, 4-bromo-1-propyl-1H-1,2,3-triazole-5-sulfonyl chloride represents an important building block in contemporary chemical research. Its combination of reactive functional groups and structural stability makes it particularly valuable for medicinal chemistry, materials science, and chemical biology applications. As synthetic methodologies advance and new applications emerge, this compound is poised to play an increasingly significant role in the development of novel therapeutic agents and functional materials.

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